BENGHE Foundational & Exploratory

Check Availability & Pricing

thermodynamic properties of 2-methylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methylpentane

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylpentane

Abstract

2-Methylpentane (isohexane), a branched-chain alkane with the chemical formula CeH14, is a
vital component in various industrial applications, including its use as a solvent, a constituent in
gasoline, and in the formulation of consumer products like glues and cleaning agents.[1][2] A
thorough understanding of its thermodynamic properties is paramount for the design,
optimization, and safe operation of chemical processes in research and manufacturing. This
guide provides a comprehensive overview of the core thermodynamic properties of 2-
methylpentane, detailing critically evaluated data, the experimental methodologies for their
determination, and the authoritative sources that underpin this knowledge. This document is
intended for researchers, chemical engineers, and drug development professionals who
require reliable data and a deep understanding of the principles governing the behavior of this
compound.

Introduction: The Significance of 2-Methylpentane

2-Methylpentane is a structural isomer of hexane, characterized by a methyl group attached to
the second carbon of a pentane chain.[2] This branching distinguishes its physical and
chemical behavior from its straight-chain counterpart, n-hexane, influencing properties such as
boiling point and viscosity. In industrial settings, particularly in pharmaceuticals and specialty
chemicals, precise control over process variables like temperature and pressure is critical. This
control is fundamentally reliant on accurate thermodynamic data. Whether designing a
distillation column for solvent purification, modeling reaction kinetics, or ensuring safe storage
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and transport, the enthalpy, entropy, heat capacity, and phase behavior of 2-methylpentane
are indispensable parameters.

This guide moves beyond a simple tabulation of values. It aims to provide a field-proven
perspective on why these properties are crucial, how they are reliably measured, and where to
source the most trustworthy data, thereby grounding theoretical knowledge in practical
application.

Core Thermodynamic and Physical Properties

The behavior of 2-methylpentane in any system is governed by a set of fundamental
properties. The data presented here are drawn from critically evaluated sources to ensure the
highest degree of accuracy for modeling and design purposes.

Fundamental Constants and Phase Behavior

These properties define the state and phase transitions of 2-methylpentane under various
conditions. They are the initial parameters required for nearly all process simulations and safety

assessments.
Property Value Source
Molecular Weight 86.1754 g/mol [NIST[3]]
- ) [Chemcasts[4], Sigma-Aldrich,

Normal Boiling Point 60.2 - 62 °C (333.3 - 335.15K) )
ChemicalBook[5]]
[Sigma-Aldrich,

Melting Point -154 °C (119.15 K) ChemicalBook[5],
Chemcasts[4]]

P [Sigma-Aldrich,

Density (liquid, 25°C) 0.653 g/mL )
ChemicalBook][5]]

Vapor Density (vs. air) 3.0 [Sigma-Aldrich, PubChem|[6]]

Critical Properties
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The critical point represents the terminus of the vapor-liquid equilibrium curve. Above the
critical temperature and pressure, a distinct liquid and gas phase do not exist. This data is
essential for applications involving supercritical fluids and for developing accurate equations of

state.
Property Value Source
Critical Temperature (Tc) 224.55 °C (497.7 K) [Chemcasts[4], NIST[7]]
Critical Pressure (Pc) 30.4 bar (3.04 MPa) [Chemcasts[4]]
Critical Volume (Vc) 0.368 m3/kmol [Chemcasts[4]]
Acentric Factor (w) 0.2797 [Chemcasts[4]]

Enthalpy, Entropy, and Heat Capacity

These properties are central to the First and Second Laws of Thermodynamics, governing
energy balances, reaction spontaneity, and thermal responses.

Standard Enthalpy of Formation (AfH®) The standard enthalpy of formation is the change in
enthalpy when one mole of a substance is formed from its constituent elements in their
standard states (298.15 K and 1 bar). It is the cornerstone for calculating the heat of any
chemical reaction.

Phase AfH° (kJ/mol) Source
Gas -174.4+0.8 [NISTIS]]
Liquid -204.3+1.0 [NIST[3][9]]

Standard Molar Entropy (S°) Standard molar entropy quantifies the degree of molecular
disorder for one mole of a substance at standard conditions. It is used with enthalpy to
calculate the Gibbs Free Energy and predict the equilibrium position of a reaction.

Phase S° (JImol-K) Source

Liquid 290.58 [NISTI3][€]]
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Molar Heat Capacity (Cp) Heat capacity is the amount of heat required to raise the temperature
of a substance. As it is temperature-dependent, it is crucial for calculating enthalpy and entropy
changes over a range of process temperatures.

Phase Temperature (K) Cp (J/mol-K) Source
Gas 298.15 142.2+0.2 INIST[S]]
Gas 400 183.51 INIST[S]]
Gas 500 219.83 [NIST[8]]
Liquid 298.15 192.63 [Chemcasts[4]]

Enthalpy of Vaporization (AvapH) This is the energy required to transform one mole of liquid
into gas at a given pressure. It is a critical parameter for designing evaporators, condensers,
and distillation processes. At 25°C, the enthalpy of vaporization is 27.89 kJ/mol.[6]

Experimental Determination: A Methodological
Overview

The trustworthiness of thermodynamic data is directly linked to the rigor of the experimental
methods used for its measurement. This section outlines the principles and workflows for
determining key properties of 2-methylpentane, reflecting the self-validating systems required
for scientific integrity.

Calorimetry: Measuring the Heat of Reactions

Calorimetry is the science of measuring heat flow associated with chemical reactions or
physical changes.[10][11] The choice of calorimeter depends on the process being studied.

Protocol: Determining Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound like 2-methylpentane is not
measured directly. Instead, it is calculated from its experimentally determined enthalpy of
combustion using Hess's Law. A constant-volume "bomb" calorimeter is the instrument of
choice for this measurement.[11][12]
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Step 1: Calibration. The heat capacity (Ccal) of the calorimeter is determined by combusting
a substance with a precisely known enthalpy of combustion, typically benzoic acid. This step
is critical as it accounts for the heat absorbed by the entire apparatus.

Step 2: Sample Preparation. A known mass of high-purity 2-methylpentane is placed in a
crucible inside the steel "bomb," which is then sealed and pressurized with pure oxygen.

Step 3: Combustion and Data Acquisition. The bomb is submerged in a known volume of
water in an insulated container. The sample is ignited electrically, and the temperature of the
water is meticulously recorded over time until it reaches a maximum and begins to cool.

Step 4: Calculation of Heat of Combustion (AcU). The heat released by the reaction (grxn) is
calculated from the measured temperature change (AT) and the calorimeter's heat capacity:
g_rxn =-C_cal * AT. This value represents the change in internal energy (AU) because the
process occurs at constant volume.

Step 5: Conversion to Enthalpy of Combustion (AcH). The enthalpy change is calculated
from the internal energy change using the relation AH = AU + AngasRT, where Angas is the
change in the number of moles of gas in the combustion reaction.

Step 6: Application of Hess's Law. The standard enthalpy of formation of 2-methylpentane is
calculated using its combustion reaction and the known standard enthalpies of formation of
CO2(g) and H20(]).

o CeHia(l) + 9.5 O2(g) — 6 CO2(g) + 7 H20(l)

o ACH® = [6 * AH®(CO2) + 7 * AfH(H20)] - [AfH®(CeH1a) + 9.5 * AfH°(O2)]

o Since AfH°(Oz2) is zero by definition, the equation is rearranged to solve for AfH°(CeH14).
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Experimental Workflow
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of 2-Methylpentane

3. Measure Temperature
Change (AT)

|
Experimental Data
I

Calculatiolh Pathway

4. Calculate Heat Released
g_rxn=-C_cal * AT

Known Values

5. Convert to Enthalpy ’C - j
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Caption: Workflow for determining AfH® via bomb calorimetry and Hess's Law.
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Authoritative Data Sources and Their Significance

In scientific research and industrial design, the source of data is as important as the data itself.
The use of non-validated or outdated information can lead to significant errors in process
modeling, resulting in inefficiencies or safety hazards. The following resources are considered
authoritative for thermodynamic properties.

e NIST Chemistry WebBook: Maintained by the U.S. National Institute of Standards and
Technology, the WebBook is a comprehensive public database containing critically evaluated
data for thousands of chemical compounds.[3][7][8][9][13][14] It is a primary source for
fundamental thermochemical data such as enthalpy of formation and heat capacity.[15]

o DIPPR® Project 801: The Design Institute for Physical Properties (DIPPR), a consortium of
the American Institute of Chemical Engineers (AIChE), manages what is often called the
"Gold Standard" in pure-component physical property data.[16][17] This database is the
result of a rigorous, multi-expert evaluation process, ensuring that the recommended values
are thermodynamically consistent and based on the best available experimental data.[18][19]
For industrial applications, DIPPR is an indispensable resource.
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Caption: Interrelationship of core thermodynamic properties and their applications.

Conclusion

The thermodynamic properties of 2-methylpentane are foundational to its application across
scientific and industrial domains. This guide has presented a curated set of critically evaluated
data for its key properties, including enthalpy of formation, entropy, heat capacity, and phase
behavior. Furthermore, it has contextualized this data by detailing the robust experimental
methodologies, such as bomb calorimetry, that ensure its validity. By emphasizing the
importance of authoritative sources like the NIST WebBook and the DIPPR 801 database, this
document provides researchers and engineers with the tools necessary for accurate process
modeling, safe handling, and innovative research involving 2-methylpentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3432625#thermodynamic-properties-of-2-
methylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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